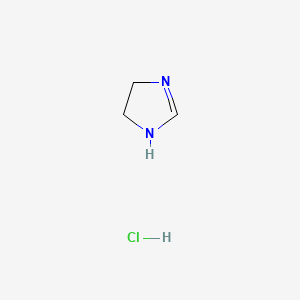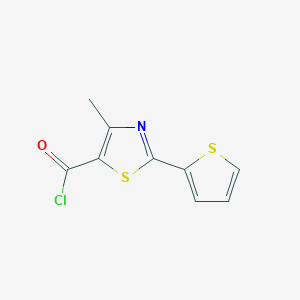
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains both a thiophene and a thiazole ring. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound is characterized by the presence of a carbonyl chloride functional group, which makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction between a thiophene derivative and a thioamide, followed by chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiophene and thiazole rings can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amides, while coupling reactions can form biaryl compounds .
Scientific Research Applications
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarbonyl chloride: Similar in structure but lacks the thiazole ring.
4-Methylthiazole-5-carbonyl chloride: Similar in structure but lacks the thiophene ring.
2-Thiophen-2-ylthiazole: Similar in structure but lacks the carbonyl chloride group.
Uniqueness
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both thiophene and thiazole rings along with the reactive carbonyl chloride group. This combination of structural features makes it a versatile compound with a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C9H6ClNOS2 |
|---|---|
Molecular Weight |
243.7 g/mol |
IUPAC Name |
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNOS2/c1-5-7(8(10)12)14-9(11-5)6-3-2-4-13-6/h2-4H,1H3 |
InChI Key |
XRJSUTDTRLLZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


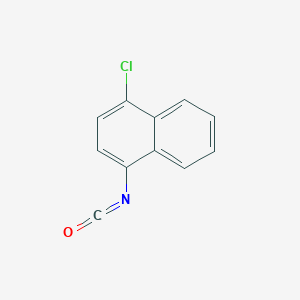
![1-[(5-Bromopentyl)oxy]-3-nitrobenzene](/img/structure/B8639825.png)
![4-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B8639830.png)
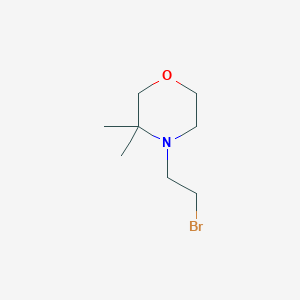
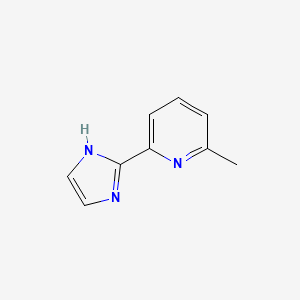
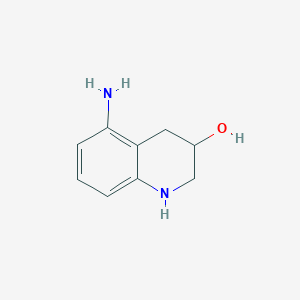


![Acetic acid, [(3-cyano-2-pyridinyl)amino]oxo-, ethyl ester](/img/structure/B8639877.png)
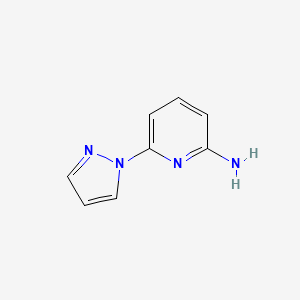

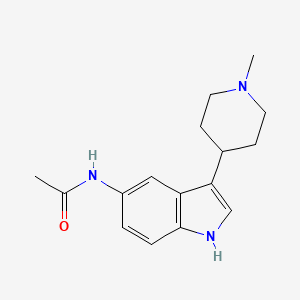
![3-[2-(4-Fluorophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B8639911.png)
